molecular formula C10H13ClN2 B1467018 [(3-Chloropyridin-4-yl)methyl](cyclopropylmethyl)amine CAS No. 1480479-46-6

[(3-Chloropyridin-4-yl)methyl](cyclopropylmethyl)amine

Cat. No.: B1467018
CAS No.: 1480479-46-6
M. Wt: 196.67 g/mol
InChI Key: DGGLOODURJTENR-UHFFFAOYSA-N
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Description

(3-Chloropyridin-4-yl)methylamine is an organic compound that features a pyridine ring substituted with a chlorine atom at the 3-position and a methylamine group at the 4-position The compound also contains a cyclopropylmethyl group attached to the nitrogen atom of the amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloropyridin-4-yl)methylamine typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 3-chloropyridine, which can be obtained by chlorination of pyridine.

    Formation of Intermediate: The 3-chloropyridine is then reacted with formaldehyde and hydrogen cyanide to form 3-chloropyridin-4-ylmethanol.

    Amination: The intermediate 3-chloropyridin-4-ylmethanol is then subjected to amination using cyclopropylmethylamine under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production methods for (3-Chloropyridin-4-yl)methylamine may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3-Chloropyridin-4-yl)methylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or potassium thiolate.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

(3-Chloropyridin-4-yl)methylamine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It is used in studies investigating the interaction of pyridine derivatives with biological targets.

    Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3-Chloropyridin-4-yl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

(3-Chloropyridin-4-yl)methylamine can be compared with other similar compounds, such as:

    (3-Chloropyridin-4-yl)methanol: This compound lacks the cyclopropylmethyl group and has different reactivity and applications.

    (3-Chloropyridin-4-yl)methylamine: This compound lacks the cyclopropylmethyl group and has different biological activity.

    (3-Chloropyridin-4-yl)ethylamine: This compound has an ethyl group instead of a cyclopropylmethyl group, leading to different chemical properties and applications.

The uniqueness of (3-Chloropyridin-4-yl)methylamine lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-[(3-chloropyridin-4-yl)methyl]-1-cyclopropylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2/c11-10-7-12-4-3-9(10)6-13-5-8-1-2-8/h3-4,7-8,13H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGGLOODURJTENR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNCC2=C(C=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[(3-Chloropyridin-4-yl)methyl](cyclopropylmethyl)amine
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